![molecular formula C22H23ClN4O2S B2802985 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403728-43-8](/img/no-structure.png)

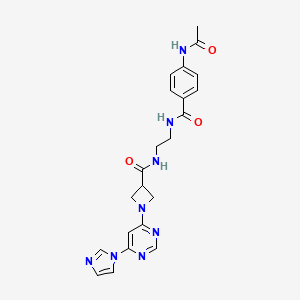

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

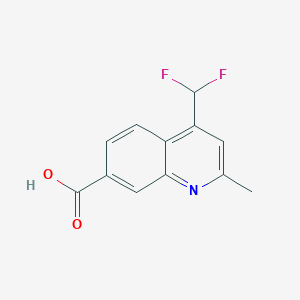

Beschreibung

The description of a compound typically includes its molecular formula, structure, and any known uses or applications. For example, a related compound, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, is known to be used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis of related compounds, such as 1-(3-chlorophenyl)piperazine, often involves reactions with diethanolamine and m-chloroaniline .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds. For example, a related compound, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, has a melting point of 198-203 °C .Wissenschaftliche Forschungsanwendungen

Anti-Allergic Activities

This compound has been investigated for its anti-allergic properties. Researchers have synthesized derivatives and evaluated their efficacy against allergic asthma and pruritus. Notably, compounds like 3d , 3i , and 3r exhibited more potent anti-allergic asthma activities than levocetirizine, while others (such as 3b , 3g , 3k , 3o , and 3s ) demonstrated stronger anti-pruritic effects .

Fluoroquinolone Efficacy

In vitro studies have explored the efficacy of newly synthesized compounds, including fluoroquinolones (such as norfloxacin and lomefloxacin), against Philasterides dicentrarchi using this piperazine as a reference .

Central Nervous System Modulation

Piperazines, including this compound, have been studied for their effects on the central nervous system. While 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one itself may not be a potent stimulant, understanding its interactions with neural receptors is crucial for drug development .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity data, handling precautions, and disposal guidelines. For example, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is known to cause skin and eye irritation, and respiratory irritation .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one with 4-(3-chlorophenyl)piperazine-1-carboxylic acid, followed by the addition of a sulfanyl group to the resulting product.", "Starting Materials": [ "3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one", "4-(3-chlorophenyl)piperazine-1-carboxylic acid", "Thionyl chloride", "Sodium sulfide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one is reacted with thionyl chloride in the presence of ethanol to form 3-propyl-2-chloro-1,2,3,4-tetrahydroquinazolin-4-one.", "4-(3-chlorophenyl)piperazine-1-carboxylic acid is reacted with thionyl chloride in the presence of ethanol to form 4-(3-chlorophenyl)piperazine-1-carbonyl chloride.", "The 4-(3-chlorophenyl)piperazine-1-carbonyl chloride is then reacted with the 3-propyl-2-chloro-1,2,3,4-tetrahydroquinazolin-4-one in the presence of sodium hydroxide to form the intermediate product, 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-1,2,3,4-tetrahydroquinazolin-2-thione.", "The intermediate product is then reacted with sodium sulfide in the presence of hydrochloric acid to form the final product, 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one.", "The final product is purified using diethyl ether to obtain the desired compound." ] } | |

CAS-Nummer |

403728-43-8 |

Produktname |

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |

Molekularformel |

C22H23ClN4O2S |

Molekulargewicht |

442.96 |

IUPAC-Name |

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C22H23ClN4O2S/c1-2-8-27-21(29)18-7-6-15(13-19(18)24-22(27)30)20(28)26-11-9-25(10-12-26)17-5-3-4-16(23)14-17/h3-7,13-14H,2,8-12H2,1H3,(H,24,30) |

InChI-Schlüssel |

KEPYOSVYRINPPH-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)NC1=S |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2802904.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2802906.png)

![2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2802911.png)

![N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2802913.png)

![1-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2802914.png)

![2-Chloro-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2802924.png)

![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2802925.png)